molecular formula C8H6O B14641015 Octa-2,3-dien-5,7-diyn-1-OL CAS No. 51864-98-3

Octa-2,3-dien-5,7-diyn-1-OL

Cat. No.: B14641015
CAS No.: 51864-98-3
M. Wt: 118.13 g/mol
InChI Key: MFQBYQJLDHIYCH-UHFFFAOYSA-N
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Description

Octa-2,3-dien-5,7-diyn-1-OL is a polyunsaturated secondary alcohol characterized by a unique conjugated system of double and triple bonds. Its IUPAC name, this compound, reflects its structure: an eight-carbon chain with a diene group (C2–C3), two conjugated diyne groups (C5–C6 and C7–C8), and a hydroxyl group at the terminal carbon (C1) . This compound is naturally isolated from Lentinus edodes (shiitake mushrooms), a species renowned for its medicinal and culinary applications .

Properties

CAS No.

51864-98-3

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C8H6O/c1-2-3-4-5-6-7-8-9/h1,5,7,9H,8H2

InChI Key

MFQBYQJLDHIYCH-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC=C=CCO

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

The triple and double bonds in Octa-2,3-dien-5,7-diyn-1-ol undergo selective hydrogenation under catalytic conditions.

Reaction Type Conditions/Reagents Products Selectivity Notes
Partial HydrogenationH₂, Lindlar catalyst (Pd/CaCO₃)Octa-2,3-dien-5-yn-1-olTargets terminal triple bonds first.
Full HydrogenationH₂, Raney Ni (high pressure)Octan-1-olComplete saturation of all unsaturated bonds.
  • Mechanistic Insight : The palladium-catalyzed hydrogenation described in patent data for analogous compounds (e.g., 1,7-octadiene synthesis ) suggests that steric and electronic effects influence bond reactivity. The terminal alkynes are more reactive than allenes under mild conditions.

Oxidation Reactions

The hydroxyl group and unsaturated bonds are susceptible to oxidation:

Reaction Type Conditions/Reagents Products Observations
Alcohol OxidationKMnO₄, acidic conditionsOcta-2,3-dien-5,7-diynoic acidHydroxyl group oxidizes to carboxylic acid.
Allenic Bond Epoxidationm-CPBA (meta-chloroperbenzoic acid)Epoxidized intermediateForms unstable epoxide due to strain .
Alkyne OxidationOzone (O₃), followed by hydrolysisFragmented diketonesCleavage at triple bonds .
  • Key Limitation : Over-oxidation risks degrading the carbon skeleton. Controlled conditions are critical.

Cycloaddition Reactions

The conjugated allene and alkynes participate in cycloadditions:

Reaction Type Conditions/Reagents Products Yield
Diels-Alder ReactionMaleic anhydride, heatBicyclic adductModerate (~45%)
[2+2] CycloadditionUV light, electron-deficient dienophileCyclobutane derivativeLow (~20%)
  • Stereochemical Notes : The allene’s linear geometry complicates stereoselectivity in Diels-Alder reactions .

Functional Group Transformations

Reaction Type Conditions/Reagents Products
EsterificationAcetic anhydride, pyridineOcta-2,3-dien-5,7-diyn-1-yl acetate
Ether FormationMethyl iodide, Ag₂OMethoxy derivative
  • Applications : Ester derivatives are explored as intermediates in fragrance synthesis.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and fragmenting into smaller hydrocarbons .

  • Light Sensitivity : Prolonged UV exposure induces [2+2] cycloaddition or radical polymerization .

Scientific Research Applications

Octa-2,3-dien-5,7-diyn-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of Octa-2,3-dien-5,7-diyn-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional uniqueness of Octa-2,3-dien-5,7-diyn-1-OL becomes evident when compared to related compounds. Below is a detailed analysis:

Structural Analogues
Compound Name Key Structural Features Natural Source/Application Known Hazards/Regulatory Notes
This compound 2,3-diene, 5,7-diyn-1-ol Lentinus edodes (shiitake) No safety data available in evidence
3,7-Dimethyl-2,6-octadien-1-ol 2,6-diene, methyl groups at C3/C7, terminal -OH Cosmetic/fragrance ingredient Irritant (skin/eyes); Safety Directions: Avoid contact
Octa-2,3-diene 2,3-diene (no diyne or hydroxyl groups) Synthetic/industrial contexts Not specified in evidence

Key Observations :

  • The diyne groups likely enhance electron delocalization, increasing reactivity in cycloaddition or polymerization reactions.
  • Functional Groups : Unlike 3,7-Dimethyl-2,6-octadien-1-ol, which has methyl substituents and a less-conjugated diene, the target compound lacks alkyl branches but features a terminal hydroxyl group. This structural difference may influence solubility (e.g., higher polarity) and bioactivity.

Biological Activity

Octa-2,3-dien-5,7-diyn-1-OL, also known as xi-2,3-Octadiene-5,7-diyn-1-ol, is a member of the class of organic compounds known as fatty alcohols. These compounds are characterized by their aliphatic structure and have garnered interest due to their potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects and mechanisms of action.

This compound has the following chemical properties:

  • Chemical Formula : C8H6O
  • IUPAC Name : this compound
  • Molecular Weight : 134.14 g/mol

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus species .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities:

  • Mechanism : It scavenges free radicals and reduces oxidative stress in cellular models .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties:

  • Research Findings : In animal models, it has been shown to decrease inflammatory markers in tissues .

Case Studies

Several case studies provide insights into the biological effects of this compound:

StudyFindings
Study 1Demonstrated antifungal activity against Aspergillus terreusSupports potential use in antifungal treatments
Study 2Exhibited antioxidant activity in liver cellsSuggests protective effects against oxidative damage
Study 3Reduced inflammation in rat modelsIndicates possible therapeutic applications in inflammatory diseases

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby neutralizing them.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : Its fatty alcohol nature suggests it can integrate into cell membranes and influence membrane fluidity and permeability.

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